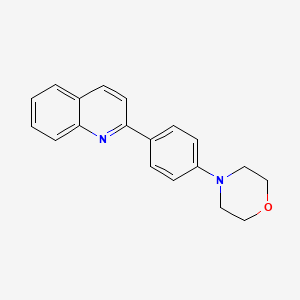
2-(4-Morpholinophenyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of quinoline and its derivatives often involves α,β-unsaturated aldehydes . The review highlights advances in this area over the past 15 years, focusing on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .Molecular Structure Analysis
The molecular structure of similar compounds has been studied. For example, the crystal structure of (E)-N-(4-morpholinophenyl)-1-(quinolin-2-yl)methanimine, a related compound, has been reported .Chemical Reactions Analysis
Quinoline derivatives have shown promising anticancer activity through different action mechanisms . For instance, 2-substituted quinoline derivatives have been synthesized and investigated .Aplicaciones Científicas De Investigación
Medicine
2-(4-Morpholinophenyl)quinoline derivatives have shown promise in various medical applications. They are explored for their antibacterial, antifungal, anti-virulence, antiviral, and anti-parasitic properties . These compounds are structurally diverse and can be designed to target a broad spectrum of bioactivities with low toxicity to human cells .
Materials Science
In the field of materials science, quinoline derivatives are gaining attention for their application in third-generation photovoltaics . They are considered for use in polymer solar cells and dye-synthesized solar cells due to their favorable absorption spectra and energy levels. Additionally, they are being investigated for their potential in organic light-emitting diodes (OLEDs) and transistors .
Chemical Synthesis
Quinoline and its derivatives are key intermediates in chemical synthesis. They are used in various transformations due to their double ring structure and the presence of a heteroatom (N), which allows for reactions like alkylation, thiolation, ring contraction, and annulation with additional cycles . These compounds are synthesized from α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis .
Environmental Science
In environmental science, quinoline derivatives are studied for their degradation properties. Catalytic wet peroxide oxidation is one method where wastewater containing quinoline is treated with strong oxidizing agents and catalysts to degrade the compound, thus reducing environmental pollution .
Analytical Chemistry
Quinoline derivatives play a role in analytical chemistry as well. They are used in the synthesis of various compounds and can act as intermediates in the development of analytical reagents . Their structural properties allow for a wide range of chemical reactions, making them valuable in the synthesis of complex molecules for analytical purposes .
Pharmacology
In pharmacology, quinoline motifs are considered an indispensable pharmacophore due to their extensive benefits in medicinal chemistry research. They are involved in the development of novel drugs and are highlighted for their in vivo and in vitro screening potential, paving the way for future drug development .
Mecanismo De Acción
Target of Action
Quinoline derivatives have been reported to exhibit a broad spectrum of biological activities, including antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor . They are known to interact with various proteins and enzymes, which could potentially be the targets of 2-(4-Morpholinophenyl)quinoline .
Mode of Action
For instance, some quinoline derivatives have been found to inhibit protein kinases, essential enzymes for controlling cell growth, differentiation, migration, and metabolism . The interaction of 2-(4-Morpholinophenyl)quinoline with its targets could result in changes in these cellular processes.
Biochemical Pathways
For example, some quinoline derivatives have been found to inhibit the polymerization of heme to hematozin, leading to toxic accumulation of free heme in parasites . It’s possible that 2-(4-Morpholinophenyl)quinoline could affect similar pathways.
Pharmacokinetics
Quinolone derivatives are generally known for their excellent tissue penetration, which could impact the bioavailability of 2-(4-morpholinophenyl)quinoline .
Result of Action
Given the known activities of quinoline derivatives, it’s plausible that 2-(4-morpholinophenyl)quinoline could have effects such as inhibiting cell growth, inducing apoptosis, inhibiting angiogenesis, disrupting cell migration, and modulating nuclear receptor responsiveness .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(4-quinolin-2-ylphenyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O/c1-2-4-18-15(3-1)7-10-19(20-18)16-5-8-17(9-6-16)21-11-13-22-14-12-21/h1-10H,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDWCKAVDJBJVGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C3=NC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Morpholinophenyl)quinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


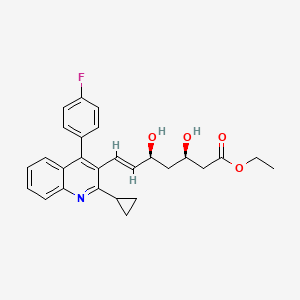
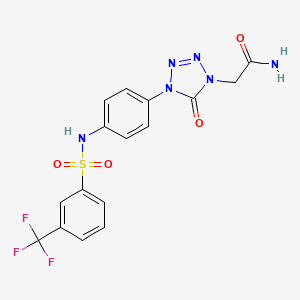
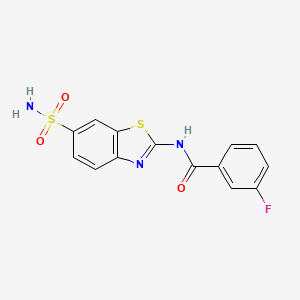

![4-benzoyl-N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2746366.png)

![(Z)-1-benzyl-3-(((2-fluorophenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2746369.png)
![3-((5-((3-chlorobenzyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2746372.png)
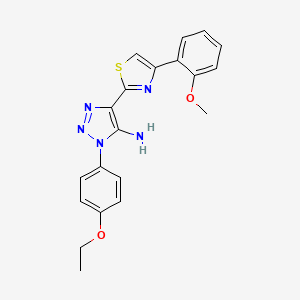

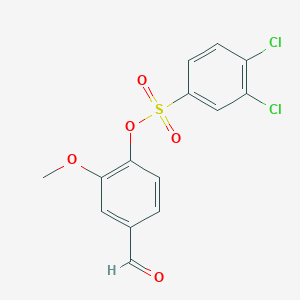

![2-[4-[2-(4-Methoxyphenyl)ethyl]piperidin-1-yl]sulfonylbenzaldehyde](/img/structure/B2746381.png)